N-(4-benzoylphenyl)-4-methylbenzamide
Description
N-(4-Benzoylphenyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked to a 4-benzoylphenyl group. Its design incorporates pharmacophore elements resembling ATP-competitive inhibitors and type II SMKIs (second-generation small-molecule kinase inhibitors), leveraging a flexible linker to enhance binding affinity .
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C21H17NO2/c1-15-7-9-18(10-8-15)21(24)22-19-13-11-17(12-14-19)20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24) |
InChI Key |
IWDOMEJRUPOFKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Benzamide/Phenyl Groups
4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)
- Structure : Features a 4-methylbenzamide group directly attached to a 4-methylphenyl ring.
- Key Differences : Lacks the benzoylphenyl moiety, resulting in reduced steric bulk and altered electronic properties.
- Implications : Simpler structure may limit multi-target kinase inhibition compared to N-(4-benzoylphenyl)-4-methylbenzamide .
N-(2-Iodophenyl)-4-methylbenzamide (CAS 349089-26-5)
- Structure : Substitutes the benzoyl group with an iodine atom at the ortho position of the phenyl ring.
N-(3,4-Dimethylphenyl)-4-(hydroxymethyl)benzamide (CAS 127291-97-8)
Derivatives with Heterocyclic or Maleimide Modifications
N-(4-Benzoylphenyl)maleimide Derivatives
- Structure : Replaces the benzamide with a maleimide ring, often substituted with pyridyl or thienyl groups.
- Activity : Exhibits superior potency in kinase inhibition (e.g., IC₅₀ values <1 µM in cancer cell lines) compared to unsubstituted maleimides. The 4-benzoylphenyl group enhances π-π stacking with hydrophobic kinase pockets .
Pyrazoline-Linked 4-Methylbenzamide Derivatives (e.g., Compounds 5k–5n)
HDAC Inhibitors with 4-Methylbenzamide Motifs
Compounds 109 and 136 (HDAC Inhibitors)
- Structure: Feature a 4-methylbenzamide group linked to a phenylamino-hexyl chain. Compound 136 includes a 4-fluoro substituent.
- Activity :
- 109 : Potent dual HDAC1/HDAC3 inhibitor (Ki ratio HDAC1/HDAC3 = 6).
- 136 : Selective HDAC3 inhibitor (Ki ratio = 3).
- Comparison : this compound’s benzoyl group may sterically hinder HDAC active-site access, unlike the linear hexyl linker in 109/136, which facilitates binding .
B10 (N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide)
Data Tables
Table 2: Substituent Effects on Activity
Key Research Findings
- Kinase Inhibition : The benzoylphenyl group in this compound facilitates interactions with hydrophobic kinase pockets, similar to maleimide derivatives but without covalent binding .
- HDAC Selectivity : Linear linkers (e.g., in 109/136) favor HDAC isoform selectivity, whereas bulkier groups reduce efficacy .
- Structural Versatility: Minor modifications (e.g., halogens, heterocycles) drastically alter target specificity, as seen in antimicrobial vs. anticancer derivatives .
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